molecular formula C28H29O2P B14357628 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one CAS No. 92387-44-5

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one

Katalognummer: B14357628
CAS-Nummer: 92387-44-5
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: RVDDAMDWOOFJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is a complex organic compound with a unique structure that includes a benzoyl group, two phenyl groups, and a decahydro-1lambda~5~-phosphinolin-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with a suitable phosphinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one involves its interaction with specific molecular targets. The benzoyl and phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the phosphinoline core may interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole: Similar in structure but contains a sulphonyl group instead of a phosphinoline core.

    1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Contains a benzodiazepine ring instead of a phosphinoline core.

Uniqueness

3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is unique due to its combination of a phosphinoline core with benzoyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

92387-44-5

Molekularformel

C28H29O2P

Molekulargewicht

428.5 g/mol

IUPAC-Name

(1-oxo-1,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-phosphinolin-3-yl)-phenylmethanone

InChI

InChI=1S/C28H29O2P/c29-28(22-14-6-2-7-15-22)25-20-31(30,23-16-8-3-9-17-23)26-19-11-10-18-24(26)27(25)21-12-4-1-5-13-21/h1-9,12-17,24-27H,10-11,18-20H2

InChI-Schlüssel

RVDDAMDWOOFJAU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(C(CP2(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.